molecular formula C12H12Br2S2 B186754 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- CAS No. 103382-70-3

2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-

Cat. No. B186754
M. Wt: 380.2 g/mol
InChI Key: PFUXHJBRYJKIAP-UHFFFAOYSA-N
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Description

2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- is a compound that belongs to the family of bithiophenes. It is a heterocyclic organic compound with a molecular formula C16H14Br2S2. This compound has gained significant research interest due to its unique properties, including its ability to act as a building block for various organic materials.

Mechanism Of Action

The mechanism of action of 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- is not fully understood. However, it is believed to act as a donor-acceptor molecule, which can donate or accept electrons depending on the surrounding environment. This property makes it an excellent building block for various organic materials.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-. However, studies have shown that some of the organic materials derived from this compound have demonstrated excellent biocompatibility and have been used in biomedical applications such as tissue engineering and drug delivery.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- in lab experiments is its ability to act as a versatile building block for various organic materials. However, one of the limitations is that the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-. One of the areas of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for the organic materials derived from this compound, such as in the field of optoelectronics and energy storage.
In conclusion, 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- is a compound that has gained significant research interest due to its unique properties. It has found several applications in scientific research, including as a building block for various organic materials. While there is limited research on its biochemical and physiological effects, it has demonstrated excellent biocompatibility in some of the organic materials derived from it. There are several future directions for research on this compound, including the development of new synthetic methods and the exploration of new applications for the organic materials derived from it.

Synthesis Methods

The synthesis of 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,2'-Bithiophene with bromine in the presence of a catalyst such as aluminum chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- has found several applications in scientific research. It has been used as a building block for various organic materials such as conducting polymers, organic semiconductors, and liquid crystals. These materials have been used in various applications such as organic solar cells, organic light-emitting diodes, and field-effect transistors.

properties

CAS RN

103382-70-3

Product Name

2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-

Molecular Formula

C12H12Br2S2

Molecular Weight

380.2 g/mol

IUPAC Name

3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene

InChI

InChI=1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3

InChI Key

PFUXHJBRYJKIAP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C

Canonical SMILES

CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C

Origin of Product

United States

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